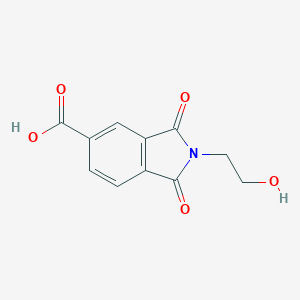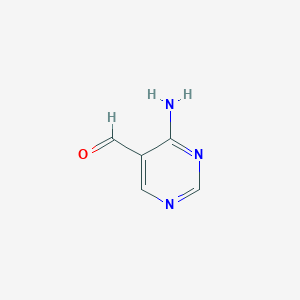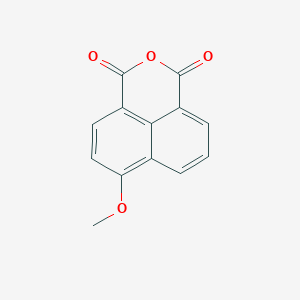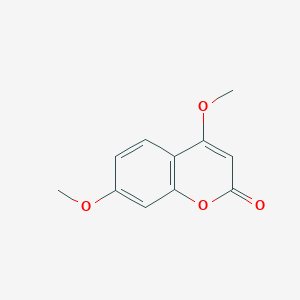
4-Aminonaphthalene-1,8-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Aminonaphthalene-1,8-dicarboxylic acid, also known as 4-ANDC, is a chemical compound that has been widely used in scientific research. This molecule is composed of two carboxylic acid groups and an amino group attached to a naphthalene ring. The unique structure of 4-ANDC has made it an important tool in various scientific fields.
Mecanismo De Acción
The mechanism of action of 4-Aminonaphthalene-1,8-dicarboxylic acid is not fully understood. However, it has been shown to interact with various enzymes and proteins in the body. This interaction can lead to changes in cellular signaling pathways and gene expression.
Biochemical and Physiological Effects:
4-Aminonaphthalene-1,8-dicarboxylic acid has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as dipeptidyl peptidase IV (DPP-IV) and angiotensin-converting enzyme (ACE). Additionally, 4-Aminonaphthalene-1,8-dicarboxylic acid has been shown to have anti-inflammatory and anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-Aminonaphthalene-1,8-dicarboxylic acid in lab experiments include its unique structure, which allows for the synthesis of other complex molecules. Additionally, 4-Aminonaphthalene-1,8-dicarboxylic acid has been shown to have various biochemical and physiological effects, making it a useful tool in studying cellular signaling pathways and gene expression. However, the limitations of using 4-Aminonaphthalene-1,8-dicarboxylic acid include its potential toxicity and the need for careful handling and disposal.
Direcciones Futuras
There are many future directions for the use of 4-Aminonaphthalene-1,8-dicarboxylic acid in scientific research. One potential direction is in the development of new anti-inflammatory and anti-cancer drugs. Additionally, 4-Aminonaphthalene-1,8-dicarboxylic acid could be used as a tool for studying the role of certain enzymes and proteins in disease development and progression. Finally, further research is needed to fully understand the mechanism of action of 4-Aminonaphthalene-1,8-dicarboxylic acid and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 4-Aminonaphthalene-1,8-dicarboxylic acid can be achieved through a multi-step reaction process. The first step involves the nitration of naphthalene to form 1-nitronaphthalene. This is followed by a reduction reaction to form 1,8-diaminonaphthalene. Finally, the 4-Aminonaphthalene-1,8-dicarboxylic acid molecule is obtained through a carboxylation reaction of the 1,8-diaminonaphthalene.
Aplicaciones Científicas De Investigación
4-Aminonaphthalene-1,8-dicarboxylic acid has been used in various scientific research applications. One of the most common uses is in the field of organic synthesis. The unique structure of 4-Aminonaphthalene-1,8-dicarboxylic acid allows it to be used as a building block for the synthesis of other complex molecules.
Propiedades
Número CAS |
18644-22-9 |
|---|---|
Nombre del producto |
4-Aminonaphthalene-1,8-dicarboxylic acid |
Fórmula molecular |
C12H9NO4 |
Peso molecular |
231.2 g/mol |
Nombre IUPAC |
4-aminonaphthalene-1,8-dicarboxylic acid |
InChI |
InChI=1S/C12H9NO4/c13-9-5-4-8(12(16)17)10-6(9)2-1-3-7(10)11(14)15/h1-5H,13H2,(H,14,15)(H,16,17) |
Clave InChI |
RBLLAHRFLNTVPD-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC(=C2C(=C1)C(=O)O)C(=O)O)N |
SMILES canónico |
C1=CC2=C(C=CC(=C2C(=C1)C(=O)O)C(=O)O)N |
Sinónimos |
4-Amino-1,8-naphthalenedicarboxylic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



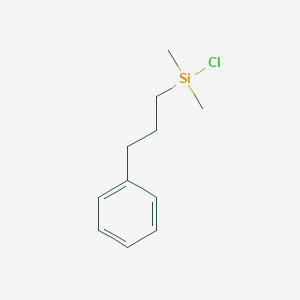
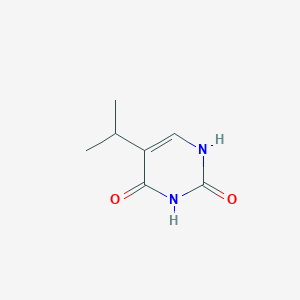

![2,7-Dimethyl-[1,3]thiazolo[4,5-g][1,3]benzothiazole](/img/structure/B100486.png)
![1-[(3aR,4R,6R,6aR)-2-[4-[2-chloroethyl(methyl)amino]phenyl]-6-(hydroxymethyl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidine-2,4-dione](/img/structure/B100489.png)
